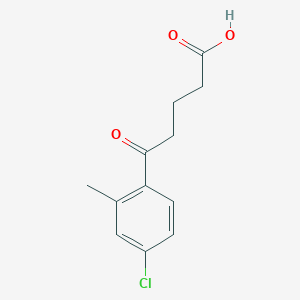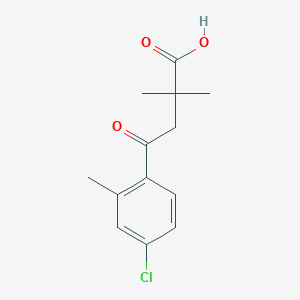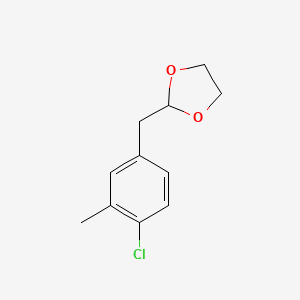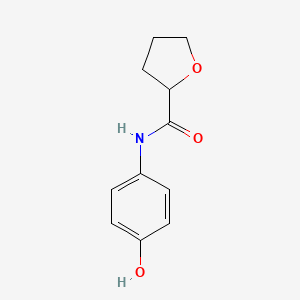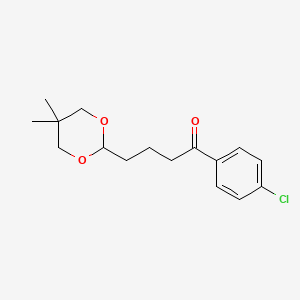![molecular formula C13H7ClN2O2S B3024021 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbonitrile CAS No. 27917-77-7](/img/structure/B3024021.png)
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbonitrile
Vue d'ensemble
Description
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbonitrile is an organic compound with the molecular formula C13H7ClN2O2S It is characterized by the presence of a chlorophenyl group, a sulfanyl group, a nitro group, and a benzenecarbonitrile moiety
Mécanisme D'action
Target of Action
A structurally similar compound has been found to interact with theEstrogen receptor beta . This receptor is a nuclear hormone receptor that binds estrogens, and it plays a crucial role in various biological processes, including the regulation of the menstrual cycle and reproductive development.
Mode of Action
These changes could potentially affect the receptor’s ability to bind to specific DNA sequences known as estrogen response elements, thereby influencing the transcription of target genes .
Méthodes De Préparation
The synthesis of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbonitrile typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to obtain intermediates. These intermediates are then subjected to further reactions, such as nucleophilic substitution, to introduce the sulfanyl and nitro groups .
Analyse Des Réactions Chimiques
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Applications De Recherche Scientifique
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Comparaison Avec Des Composés Similaires
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbonitrile can be compared with other similar compounds, such as:
4-[(4-Chlorophenyl)thio]-3-nitrobenzenecarbonitrile: Similar structure but different substituents.
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde: Similar core structure with different functional groups.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Contains a thiadiazole ring instead of a benzenecarbonitrile moiety
Propriétés
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-3-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O2S/c14-10-2-4-11(5-3-10)19-13-6-1-9(8-15)7-12(13)16(17)18/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWYMVLCSWJQMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)C#N)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384445 | |
| Record name | 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27917-77-7 | |
| Record name | 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


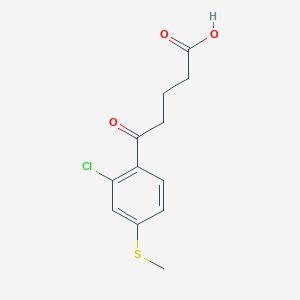
![8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid](/img/structure/B3023941.png)






